1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a pyrazole ring with an amine group at the 4-position
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine typically involves the following steps:
Cyclopropanesulfonyl Chloride Preparation: Cyclopropanesulfonyl chloride can be synthesized from cyclopropane and chlorosulfonic acid under controlled conditions.
Formation of this compound: The cyclopropanesulfonyl chloride is then reacted with 4-aminopyrazole in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazoles.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Similar in structure but lacks the pyrazole ring, making it less versatile in biological applications.
Pyrazolylsulfonamide: Contains a pyrazole ring but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-cyclopropylsulfonylpyrazol-4-amine |
InChI |
InChI=1S/C6H9N3O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2,7H2 |
InChI Key |
JBZSHLKVNPGFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.